Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-

Description

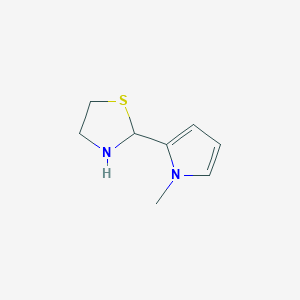

Thiazolidine derivatives are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, widely studied for their diverse pharmacological and chemical properties. The compound Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- features a thiazolidine core substituted at the 2-position with a 1-methyl-1H-pyrrole moiety. The pyrrole substituent introduces steric and electronic effects that modulate reactivity and binding affinity, distinguishing it from simpler thiazolidine analogs .

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-10-5-2-3-7(10)8-9-4-6-11-8/h2-3,5,8-9H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVIAMSNSPKMHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Reactions (MCRs)

MCRs are highly efficient for synthesizing complex molecules in a single step. For thiazolidines, these reactions typically involve the condensation of aldehydes, amines, and sulfur-containing compounds. For example, Kaboudin and colleagues developed a one-pot, four-component condensation and cyclization method to synthesize thiazolidin-4-one derivatives using benzaldehydes, hydrazine, α-haloketones, and allyl isothiocyanate.

Base-Catalyzed Synthesis

Base-catalyzed reactions are common for forming thiazolidine rings. These reactions often involve the cyclization of thiourea derivatives with appropriate electrophiles. For instance, the synthesis of thiazolidin-4-ones can be achieved by reacting thiourea with chloroacetic acid in the presence of a base.

Domino Reactions

Domino reactions, or cascade reactions, involve a series of transformations without isolating intermediates. These reactions are efficient for synthesizing complex thiazolidine derivatives. Santeusanio et al. reported a domino reaction involving β-amidothioamides to synthesize thiazolylidene derivatives.

Data and Research Findings

While specific data for Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)- is limited, general trends in thiazolidine synthesis can be summarized as follows:

| Method | Starting Materials | Conditions | Yield |

|---|---|---|---|

| MCR | Aldehydes, Amines, Sulfur Compounds | Various Catalysts, Solvents | High (up to 99%) |

| Base-Catalyzed | Thiourea, Chloroacetic Acid | Base (e.g., NaOH), Solvent (e.g., Water) | Moderate to High |

| Domino Reactions | β-Amidothioamides | Organic Base, Solvent (e.g., CHCl3) | Variable |

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert thiazolidine derivatives into more oxidized forms.

Reduction: Reducing agents can be used to convert thiazolidine derivatives into their reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions are typically mild, often requiring only ambient temperature and neutral pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .

Scientific Research Applications

Thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolidine, 2-(1-methyl-1H-pyrrol-2-yl)-, involves its interaction with specific molecular targets and pathways. These compounds often act as enzyme inhibitors, binding to the active site of enzymes and preventing their normal function . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its ability to interact with biological molecules, making it a potent pharmacophore .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Pharmacological Activity

Antimicrobial Activity

Thiazolidine derivatives with substituted aromatic or heteroaromatic groups exhibit broad-spectrum antimicrobial activity. For instance:

- 2-(2-(1-(3,4-dimethoxyphenyl)ethylidine)hydrazono)-thiazolidinones (58, 59b) demonstrated antifungal activity comparable to ketoconazole against Aspergillus and Candida strains. The dimethoxyphenyl group enhances membrane penetration, a feature absent in pyrrole-substituted analogs .

- Thiazolyl pyridines with thiophene moieties (e.g., 8a-f ) showed enhanced antifungal potency due to synergistic effects between thiazole and thiophene groups. These compounds differ from pyrrole-substituted thiazolidines in their electronic profiles and solubility .

Table 2: Antimicrobial Activity Comparison

Pharmacological Stability and Potency

- Melanoma-Targeting Analogs: Thiazolidine analogs with imidazole or imidazoline side chains displayed lower antiproliferative potency against melanoma cells compared to pyrrole-substituted derivatives. However, their improved metabolic stability (reduced chiral complexity) suggests advantages for in vivo applications .

- Comparison with Sorafenib : Some thiazolidine derivatives exhibited activity overlapping with Sorafenib, a kinase inhibitor, but required structural optimization to enhance selectivity and potency .

Biological Activity

Thiazolidine, specifically 2-(1-methyl-1H-pyrrol-2-yl)-, is a compound of growing interest due to its diverse biological activities. This compound belongs to a class of thiazolidines that have been studied for their potential therapeutic applications, particularly in oncology and metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Antitumor Activity

Thiazolidine derivatives have shown promising antitumor properties. Research indicates that compounds incorporating thiazolidine rings can target multiple pathways involved in tumor growth and progression. For instance, derivatives that combine thiazolidine with pyrrole and acridine have demonstrated significant cytotoxic effects against various cancer cell lines. The integration of these structural motifs is believed to enhance the efficacy of the compounds by synergistically targeting metabolic pathways altered in cancer cells .

Case Study: Cytotoxicity in Glioblastoma

A study evaluated the cytotoxic effects of thiazolidin-4-one derivatives on glioblastoma multiforme cells. Among the synthesized compounds, several demonstrated potent antitumor activity, significantly reducing cell viability compared to control treatments. Notably, compounds 9b , 9e , 9g , and 10e exhibited IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antidiabetic Effects

Thiazolidine derivatives have also been investigated for their antidiabetic properties. These compounds improve insulin sensitivity and reduce hyperglycemia, making them potential candidates for diabetes management. The mechanism involves modulation of glucose metabolism, which is often dysregulated in diabetic patients .

Antimicrobial Activity

The antimicrobial potential of thiazolidine derivatives has been documented extensively. Studies reveal that these compounds exhibit activity against a range of pathogens, including bacteria and fungi. For example, certain thiazolidine derivatives were found to inhibit DNA gyrase and COX enzymes, contributing to their antibacterial properties .

Anti-inflammatory Properties

In addition to their antitumor and antimicrobial effects, thiazolidine compounds have demonstrated anti-inflammatory properties. This activity is crucial as chronic inflammation is a known contributor to various diseases, including cancer. By suppressing inflammation, these compounds may enhance their overall therapeutic efficacy against tumors .

The biological activities of thiazolidine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazolidines act as inhibitors for key enzymes involved in tumor metabolism and inflammation.

- Cellular Pathway Modulation : These compounds can influence signaling pathways that regulate cell growth and survival.

- Metabolic Stress Induction : By targeting altered glucose metabolism in cancer cells, thiazolidine derivatives can induce stress leading to cell death.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of thiazolidine derivatives typically involves multi-step organic reactions starting from readily available precursors such as isothiocyanates and hydrazides. The resulting compounds can be characterized using techniques like FTIR and NMR spectroscopy.

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(1-methyl-1H-pyrrol-2-yl)-thiazolidine derivatives?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with α-halogenated carbonyl compounds. For example, hydrazine intermediates (e.g., 1-(3,5-diphenylcyclohex-2-enylidene)hydrazine) can react with thioamides or cyanothioacetamides under microwave irradiation or reflux conditions in solvents like n-butanol or DMF . Key steps include TLC monitoring, extraction with ethyl acetate, and purification via column chromatography. Yields >90% are achievable with optimized stoichiometry and temperature .

Q. How can the structural characterization of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks based on coupling constants and integration ratios (e.g., δ ~3.3 ppm for pyrrolidine protons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 248 for intermediates) .

- X-ray crystallography : Refine structures using SHELX software (SHELXL for small-molecule refinement) to resolve bond lengths and angles .

Q. What safety precautions are essential when handling 2-(1-methyl-1H-pyrrol-2-yl)-thiazolidine?

- Methodological Answer : Follow hazard protocols for skin/eye irritation (Category 2/2A):

- Use fume hoods and PPE (gloves, goggles).

- Avoid inhalation; employ ethanol/water mixtures for spill cleanup.

- Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence biological activity?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) and evaluate antimicrobial or anticancer activity via MIC assays (e.g., against Staphylococcus aureus or MCF-7 cells).

- Dipole Moment Analysis : Lower dipole moments correlate with enhanced membrane permeability and activity against Gram-negative bacteria .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict interactions with biological targets like MurB enzyme .

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

- Methodological Answer :

- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis .

- Solvent Effects : Test activity in polar vs. non-polar solvents (e.g., DMSO vs. ethanol) to identify artifacts .

Q. What strategies optimize the compound’s stability in pharmacokinetic studies?

- Methodological Answer :

- Pro-drug Design : Modify thiazolidine ring with ester groups to enhance metabolic stability.

- Microencapsulation : Use PLGA nanoparticles to prevent hydrolysis at physiological pH .

- Accelerated Stability Testing : Conduct stress tests (40°C/75% RH) and monitor degradation via LC-MS .

Q. How to evaluate the compound’s potential developmental toxicity?

- Methodological Answer :

- Zebrafish Embryo Assay : Expose embryos (24–96 hpf) to graded concentrations and assess teratogenicity (e.g., yolk sac edema, spine curvature).

- ROS Detection : Use DCFH-DA staining to quantify oxidative stress .

- Comparative Metabolomics : Analyze liver microsomal metabolites to identify toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.